molecular formula C17H26ClN3O3 B2827262 4-(4-Chloroanilino)-2-[3-(diethylamino)propylamino]-4-oxobutanoic acid CAS No. 1026770-17-1

4-(4-Chloroanilino)-2-[3-(diethylamino)propylamino]-4-oxobutanoic acid

Cat. No.: B2827262
CAS No.: 1026770-17-1
M. Wt: 355.86
InChI Key: CPLHFFFGFNRHGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chloroanilino)-2-[3-(diethylamino)propylamino]-4-oxobutanoic acid is a synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical research. This structurally complex molecule features a 4-oxobutanoic acid backbone substituted with both 4-chloroanilino and diethylaminopropylamino functional groups. This specific arrangement suggests potential for diverse biological activity, making it a valuable intermediate for the synthesis of novel compounds or for biochemical probing. Its research applications are primarily explored in early-stage in vitro studies. The presence of the chloroaryl and tertiary amine groups indicates that this compound may interact with various enzymatic targets or cellular receptors, though its specific mechanism of action is an active area of investigation and would require validation by the researcher. This product is provided for laboratory research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the specific Certificate of Analysis for detailed information on purity, storage conditions, and handling procedures.

Properties

IUPAC Name

4-(4-chloroanilino)-2-[3-(diethylamino)propylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClN3O3/c1-3-21(4-2)11-5-10-19-15(17(23)24)12-16(22)20-14-8-6-13(18)7-9-14/h6-9,15,19H,3-5,10-12H2,1-2H3,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLHFFFGFNRHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(CC(=O)NC1=CC=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloroanilino)-2-[3-(diethylamino)propylamino]-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-chloroaniline with a suitable acylating agent to form an intermediate, which is then reacted with diethylamine and a propylamine derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification through chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloroanilino)-2-[3-(diethylamino)propylamino]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The chloroaniline group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Hydroxylamine, ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that N-(2-methoxyphenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa0.21 µM
Escherichia coli0.21 µM
Staphylococcus aureus0.45 µM
Bacillus subtilis0.50 µM

These results indicate that the compound could be a lead for developing new antimicrobial agents targeting resistant strains.

Anticancer Properties

The compound has shown promise in anticancer research by targeting cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle progression. Inhibition of CDK2 can prevent the transition from the G1 phase to the S phase of the cell cycle, thereby inhibiting cancer cell proliferation. Experimental studies have indicated that similar triazolopyrimidine derivatives possess suitable pharmacokinetic properties for potential therapeutic applications in oncology.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, N-(2-methoxyphenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been investigated for its anti-inflammatory effects. Studies have shown that it can modulate inflammatory pathways and reduce markers of inflammation in various biological models.

Synthesis and Production

The synthesis of this compound involves multiple steps:

Formation of the Triazole Ring: Synthesized through cyclization reactions involving hydrazine derivatives and nitriles under acidic or basic conditions.

Formation of the Pyrimidine Ring: The pyrimidine ring is formed by reacting the triazole intermediate with appropriate aldehydes or ketones.

Introduction of Substituents: The methoxyphenyl, methylfuran, and carboxamide groups are introduced through nucleophilic substitution reactions using corresponding reagents.

Industrial production methods may involve optimizing reaction conditions such as temperature and pressure to achieve higher yields and purity.

Mechanism of Action

The mechanism by which 4-(4-Chloroanilino)-2-[3-(diethylamino)propylamino]-4-oxobutanoic acid exerts its effects involves interactions with specific molecular targets. The chloroaniline group can interact with enzymes or receptors, modulating their activity. The diethylamino group may enhance the compound’s solubility and facilitate its transport across cell membranes. The overall effect is determined by the compound’s ability to bind to and modulate the activity of its molecular targets.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Comparisons

Compound Name Substituent at Anilino Substituent at Position 2 Molecular Weight (g/mol) Solubility Crystallographic Data
Target Compound 4-Chloro 3-(Diethylamino)propylamino Not reported Not reported Not reported
4-(4-Iodoanilino)-2-methylene-4-oxobutanoic acid 4-Iodo Methylene 331.10 Not reported Monoclinic, P21/c, Z=4
4-[3-(1-Azepanylcarbonyl)anilino]-4-oxobutanoic Acid 3-(Azepanylcarbonyl) None (carboxylic acid at position 4) 318.36 Chloroform, Methanol, DMSO Not reported
4-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid 4-Chlorophenyl 4-Methylpiperazin-1-yl 310.78 Not reported Not reported
4-[5-(Butyrylamino)-2-chloroanilino]-4-oxobutanoic acid 5-Butyrylamino-2-chloro None (carboxylic acid at position 4) 312.75 Not reported Not reported

Key Observations:

Halogen Effects: The iodine-substituted analog (331.10 g/mol) exhibits higher molecular weight and crystallizes in a monoclinic system, suggesting denser packing compared to the target compound . Chlorine (as in the target compound and ) may offer better metabolic stability than iodine due to smaller atomic size, reducing steric hindrance in biological interactions.

Solubility Trends: The azepanylcarbonyl-substituted analog shows solubility in DMSO and methanol, likely due to its amphiphilic structure. The target compound’s tertiary amine may similarly enhance solubility in acidic buffers.

Hydrogen Bonding and Crystal Packing

  • The iodine-substituted analog forms hydrogen bonds between carboxylic acid groups (O–H···O distance: ~1.8 Å), stabilizing its crystal lattice. The target compound’s diethylamino group may disrupt such interactions, reducing crystallinity but improving solubility.

Biological Activity

4-(4-Chloroanilino)-2-[3-(diethylamino)propylamino]-4-oxobutanoic acid, also known by its chemical structure identifiers, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Amino groups : Contributing to its reactivity and interaction with biological targets.
  • Chloro substituent : Potentially influencing pharmacological properties.
  • Diethylamino moiety : Implicating a role in enhancing solubility and bioavailability.

Mechanisms of Biological Activity

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit specific protein kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to altered cellular functions, including apoptosis and cell proliferation .
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess antitumor properties. They may induce cell cycle arrest and promote apoptosis in cancer cells, making them potential candidates for cancer therapy .
  • Antimicrobial Effects : Some studies indicate that compounds with similar structures exhibit antimicrobial activities against various pathogens, suggesting that this compound may also have potential as an antimicrobial agent .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Protein Kinase InhibitionInhibits specific kinases involved in cancer signaling pathways
Antitumor ActivityInduces apoptosis in cancer cell lines
Antimicrobial EffectsExhibits activity against bacterial strains

Case Study: Antitumor Efficacy

A study conducted on a series of chloroaniline derivatives, including the target compound, demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway. The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study: Protein Kinase Inhibition

In a separate investigation, the compound was evaluated for its ability to inhibit SGK-1 (serum/glucocorticoid-regulated kinase 1), a protein kinase implicated in cancer progression. Results showed that the compound effectively reduced SGK-1 activity, leading to decreased cell viability in treated cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis of structurally analogous compounds (e.g., ) typically involves amide coupling between the chloroaniline derivative and a functionalized butanoic acid precursor. Key steps include:

  • Protection of reactive groups : Use tert-butoxycarbonyl (Boc) or other protecting groups for amines to prevent side reactions .
  • Solvent selection : Chloroform or dichloromethane is often employed for solubility, with triethylamine as a base to neutralize HCl byproducts .
  • Temperature control : Reactions are conducted at 0–25°C to minimize decomposition .
  • Yield optimization : Design of Experiments (DOE) can systematically vary parameters like molar ratios, temperature, and reaction time. For example, achieved a 75% yield by optimizing stoichiometry and purification via column chromatography.

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure?

  • Methodological Answer : A combination of techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., diethylamino protons at δ 1.0–1.2 ppm) and confirms substitution patterns .
  • Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1650 cm⁻¹ (amide C=O) validate the oxobutanoic acid backbone .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated m/z for C₁₇H₂₄ClN₃O₃: 366.15) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis (as in ) resolves bond lengths and angles, though crystallization may require slow evaporation in polar solvents like ethanol.

Q. What protocols ensure purity during synthesis and purification?

  • Methodological Answer : Critical steps include:

  • Chromatography : Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) removes unreacted starting materials .
  • Recrystallization : Use solvents like methanol or ethanol to isolate high-purity crystals .
  • Analytical HPLC : Monitor purity (>95%) using a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How do modifications in the diethylamino propylamino side chain influence bioactivity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies on analogs (e.g., ) reveal:

  • Hydrophobicity : Increasing alkyl chain length (e.g., replacing diethylamino with morpholinopropyl) enhances membrane permeability but may reduce solubility .
  • Basic nitrogen : Protonation of the diethylamino group at physiological pH improves interaction with negatively charged enzyme active sites .
  • Experimental design : Synthesize analogs with systematic substitutions (e.g., dimethylamino, piperazinyl) and compare IC₅₀ values in enzymatic assays .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardized protocols : Use identical cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 37°C) across studies .
  • Purity verification : Confirm compound integrity via HPLC and NMR before testing .
  • Meta-analysis : Statistically aggregate data from multiple studies to identify trends (e.g., ’s spectral analysis approach).

Q. How can computational methods predict target interactions?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina model binding poses in enzyme active sites (e.g., tyrosine kinases). The diethylamino group’s basicity may form salt bridges with aspartate residues .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories to assess binding energy (ΔG) .
  • Quantum Mechanics (QM) : Calculate electron density maps to optimize substituent placement for hydrogen bonding .

Q. What experimental designs assess pharmacokinetic properties in preclinical models?

  • Methodological Answer :

  • In vivo absorption : Administer the compound orally or intravenously to rodents, then measure plasma concentrations via LC-MS/MS at timed intervals .
  • Metabolic stability : Incubate with liver microsomes to identify cytochrome P450-mediated degradation .
  • Tissue distribution : Radiolabel the compound (e.g., ¹⁴C) and quantify accumulation in target organs .

Data Contradiction Analysis Example

Study Reported IC₅₀ (µM) Assay Conditions Resolution Strategy
Study A5.2 ± 0.3HEK293, pH 7.4Re-test with standardized cell passage number
Study B12.1 ± 1.1CHO, pH 6.8Adjust pH to 7.4 and repeat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.